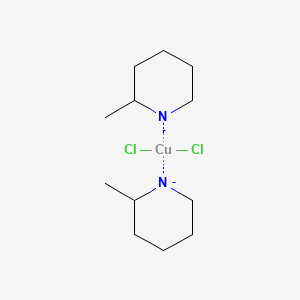
Dichlorobis(2-methylpyridine)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(2-methylpyridine)copper is a coordination compound where a copper ion is coordinated by two chloride ions and two 2-methylpyridine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorobis(2-methylpyridine)copper can be synthesized by reacting copper(II) chloride with 2-methylpyridine in an appropriate solvent. The reaction typically involves mixing equimolar amounts of copper(II) chloride and 2-methylpyridine in a solvent such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product can be isolated by filtration and recrystallization from the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis(2-methylpyridine)copper undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The 2-methylpyridine ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution: Ligand substitution can be achieved using other nitrogen-containing ligands in a suitable solvent.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while substitution reactions may produce new coordination compounds with different ligands.
Applications De Recherche Scientifique
Dichlorobis(2-methylpyridine)copper has several scientific research applications:
Chemistry: It is used in studies of coordination chemistry and electronic properties of copper complexes.
Medicine: Investigated for potential therapeutic applications, including as antimicrobial agents.
Industry: Used in materials science for the development of new materials with specific electronic or catalytic properties
Mécanisme D'action
The mechanism by which dichlorobis(2-methylpyridine)copper exerts its effects involves the coordination of the copper ion with the 2-methylpyridine ligands and chloride ions. This coordination affects the electronic properties of the copper center, influencing its reactivity and interactions with other molecules. The copper ion can participate in redox reactions, and the ligands can modulate the electronic environment around the copper, affecting its chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(dimethylsulfoxide-O)copper(II): Similar coordination environment but with dimethylsulfoxide ligands instead of 2-methylpyridine.
Dichlorobis(2-chloro-5-methylpyridine)copper(II): Similar structure but with chlorinated pyridine ligands.
Uniqueness
Dichlorobis(2-methylpyridine)copper is unique due to the specific electronic effects imparted by the 2-methylpyridine ligands. These ligands influence the electronic properties of the copper center differently compared to other ligands, making this compound particularly interesting for studies in coordination chemistry and materials science.
Propriétés
Numéro CAS |
13408-60-1 |
|---|---|
Formule moléculaire |
C12H24Cl2CuN2-2 |
Poids moléculaire |
330.78 g/mol |
Nom IUPAC |
dichlorocopper;2-methylpiperidin-1-ide |
InChI |
InChI=1S/2C6H12N.2ClH.Cu/c2*1-6-4-2-3-5-7-6;;;/h2*6H,2-5H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Clé InChI |
ZTNICXYNAMTONL-UHFFFAOYSA-L |
SMILES canonique |
CC1CCCC[N-]1.CC1CCCC[N-]1.Cl[Cu]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


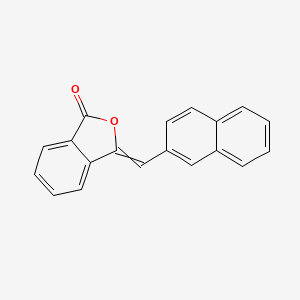

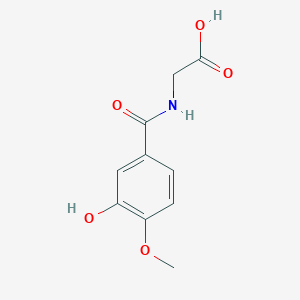

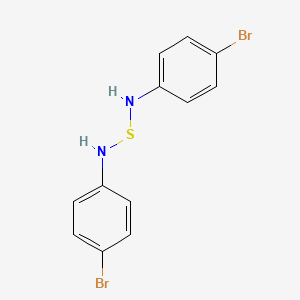
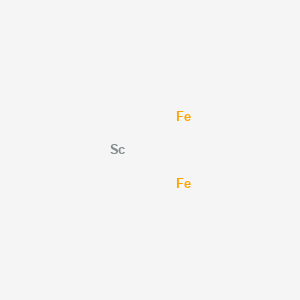

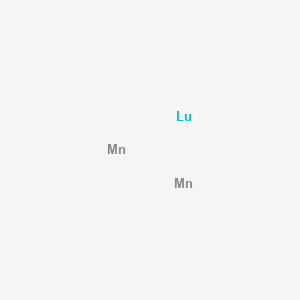
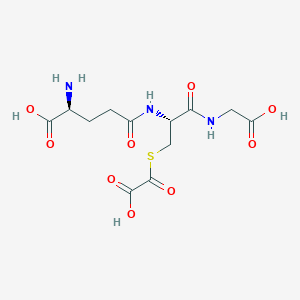
![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
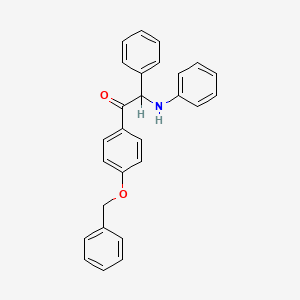

![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)

